molecular formula C29H24O4 B13422106 1,3-Bis(4-benzoylphenoxy)propane

1,3-Bis(4-benzoylphenoxy)propane

Cat. No.: B13422106
M. Wt: 436.5 g/mol
InChI Key: CHFLWNIERABBFW-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoylphenoxy)propane is an organic compound with the molecular formula C29H24O4 and a molecular weight of 436.49846 g/mol . This compound is characterized by the presence of two benzoylphenoxy groups attached to a propane backbone. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

1,3-Bis(4-benzoylphenoxy)propane can be compared with other similar compounds, such as:

This compound stands out due to its unique structural properties, which make it suitable for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2

InChI Key

CHFLWNIERABBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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